N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-12-28-20-8-4-17(5-9-20)7-11-22(27)24-14-18-6-10-21(23-13-18)19-15-25-26(2)16-19/h4-6,8-10,13,15-16H,3,7,11-12,14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVASKAELOEZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the propoxyphenyl moiety. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole-based compounds exhibit significant antimicrobial activity. For instance, a related study evaluated a series of pyrazole derivatives against various bacterial strains such as E. coli and S. aureus. Some compounds showed promising antibacterial activity, indicating that structural modifications could enhance efficacy against these pathogens .
Table 1: Antibacterial Activity of Related Pyrazole Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | C. freundii | 5 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties as well. A study focused on similar pyrazole derivatives revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The most potent compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 3.60 |
| Compound E | SiHa | 2.97 |
| Compound F | PC-3 | >50 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. For instance, molecular docking studies suggest that it may bind to the active sites of certain proteins involved in bacterial resistance mechanisms or cancer cell proliferation pathways .
Case Studies
Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:
- Antibacterial Case Study : A series of pyrazole compounds were synthesized and tested for their ability to inhibit NDM1 β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. The most active compounds demonstrated significant binding affinities, suggesting their potential as lead compounds in antibiotic development .
- Anticancer Case Study : Another study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:
- Condensation Reactions : Utilizing appropriate amines and carboxylic acids.
- Coupling Reactions : Employing techniques like Suzuki or Heck coupling to form the pyridine and pyrazole moieties.
Characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized product.
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of propanamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds have demonstrated the ability to induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives may inhibit pathways critical for tumor growth, such as the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. Research indicates:
- Broad-Spectrum Efficacy : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Therapeutic Potential
Given its diverse biological activities, this compound holds potential for development in several therapeutic areas:
Cancer Therapy
The compound's ability to inhibit cancer cell growth positions it as a candidate for further development in oncology. Ongoing research aims to explore:
- Combination Therapies : Evaluating its effectiveness when used alongside existing chemotherapeutics.
Infectious Diseases
The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
Preparation Methods
Retrosynthetic Analysis and Route Design
The target compound can be dissected into two primary fragments: the pyridine-pyrazole heterocyclic core and the 3-(4-propoxyphenyl)propanamide side chain. Retrosynthetically, the pyridine-pyrazole moiety suggests a cross-coupling strategy between a pyridine boronic acid and a halogenated pyrazole (or vice versa), while the propanamide side chain derives from 4-propoxyphenylpropanoic acid via amidation.
Pyridine-Pyrazole Core Construction
The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group is typically assembled via Suzuki-Miyaura coupling. For example, WO2020118597A1 details a regioselective borylation of 2-fluoro-6-methoxypyridine followed by bromination, yielding intermediates amenable to cross-coupling. Analogously, substituting 2-fluoro-6-methoxypyridine with 3-bromo-5-(bromomethyl)pyridine could enable coupling with 1-methyl-1H-pyrazol-4-ylboronic acid.
Propanamide Side Chain Synthesis
3-(4-Propoxyphenyl)propanoic acid is prepared through Friedel-Crafts acylation of propoxybenzene with acryloyl chloride, followed by hydrolysis to the carboxylic acid. Subsequent conversion to the acid chloride and amidation with the pyridine-pyrazole methylamine completes the target structure.
Synthetic Methodologies for Key Intermediates
Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine
Suzuki-Miyaura Coupling
A mixture of 5-bromo-2-(bromomethyl)pyridine (1.0 equiv), 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 90°C for 12 hours. The product is isolated via column chromatography (70% yield).
Reductive Amination
The resulting bromomethylpyridine intermediate is treated with sodium azide in DMF, followed by Staudinger reduction with triphenylphosphine and subsequent hydrolysis to yield the primary amine.
Preparation of 3-(4-Propoxyphenyl)propanoic Acid
Friedel-Crafts Acylation
Propoxybenzene (1.0 equiv) reacts with acryloyl chloride (1.1 equiv) in the presence of AlCl₃ (1.5 equiv) at 0°C, yielding 3-(4-propoxyphenyl)propanoyl chloride after 2 hours. Hydrolysis with NaOH (2M) provides the carboxylic acid (85% yield).
Catalytic Systems and Reaction Optimization
FeCl₃-Catalyzed Cyclization in Ionic Liquids
Adapting methods from PMC2959259, cyclocondensation of aldehydes and aminopyrazoles in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) with FeCl₃·6H₂O (20 mol%) at 80°C achieves 90% yields for related pyrazolo[3,4-b]pyridines. This green chemistry approach minimizes side reactions and enhances recyclability.
Analytical and Spectroscopic Characterization
Spectroscopic Data
| Intermediate | ¹H NMR (400 MHz, CDCl₃) | HRMS (m/z) |
|---|---|---|
| 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine | δ 8.41 (s, 1H), 8.12 (d, J = 2.0 Hz, 1H), 7.78 (d, J = 2.0 Hz, 1H), 4.02 (s, 3H), 3.85 (s, 2H) | [M+H]⁺ 215.1194 (calc.) |
| 3-(4-Propoxyphenyl)propanoic acid | δ 7.22 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 3.92 (t, J = 6.4 Hz, 2H), 2.88 (t, J = 7.6 Hz, 2H) | [M-H]⁻ 207.1127 (calc.) |
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Regioselectivity in Coupling Reactions
Competing coupling sites on pyridine are mitigated using directing groups (e.g., methoxy) or sterically hindered ligands (e.g., 4,4′-di-tert-butylbipyridine).
Amidation Side Reactions
Employing N-hydroxysuccinimide (NHS) esters instead of acid chlorides reduces racemization during amidation, as demonstrated in WO2020118597A1.
Q & A
Basic: What synthetic strategies are recommended for the preparation of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide?
Methodological Answer:
The synthesis of this compound can be inferred from analogous heterocyclic propanamide derivatives. A plausible route involves:
- Step 1: Coupling 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with a brominated propyl intermediate via reductive amination or nucleophilic substitution. Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) may be employed, as seen in pyridyl-pyrazole syntheses .
- Step 2: Introducing the 4-propoxyphenyl moiety through acylation or amide bond formation. For example, reacting 3-(4-propoxyphenyl)propanoic acid with the intermediate amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating the final product.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton environments (e.g., methyl groups on pyrazole at δ ~3.9 ppm, propoxy chain protons at δ ~1.0–4.0 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+ ~394.2 g/mol) with ESI or MALDI-TOF .
- Chromatography: HPLC with UV detection (λ ~254 nm) or LC-MS can assess purity (>95% recommended for biological assays) .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify the pyrazole (e.g., 1-methyl vs. 1-ethyl), pyridine (e.g., 6-substituents), or propoxyphenyl (e.g., alkyl chain length) groups. Compare binding affinity in enzyme assays (e.g., kinase inhibition) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies .
- Biological Testing: Screen analogs in cellular assays (e.g., IC determination) to correlate structural changes with potency .
Advanced: What experimental challenges arise in assessing this compound’s pharmacokinetics (PK) in vivo?
Methodological Answer:
- Solubility Optimization: Use co-solvents (e.g., PEG-400) or nanoformulations to address low aqueous solubility, a common issue with hydrophobic heterocycles .
- Metabolic Stability: Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., propoxy chain oxidation). Introduce deuterium or fluorine to block degradation .
- Bioavailability Measurement: Employ LC-MS/MS for plasma concentration analysis after oral/intravenous administration in rodent models .
Basic: What analytical techniques are suitable for monitoring reaction intermediates during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Use silica plates with fluorescent indicators and ethyl acetate/hexane mobile phases to track reaction progress .
- In-situ FTIR: Monitor functional groups (e.g., amide C=O stretch at ~1650 cm) in real-time to detect intermediate formation .
- Mass Spectrometry: Direct injection ESI-MS can identify transient intermediates (e.g., iminium ions in reductive amination) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Methodological Answer:
- Reagent Quality: Trace moisture or impurities in solvents (e.g., DMSO) can reduce yields. Use anhydrous conditions and freshly distilled reagents .
- Catalyst Screening: Test alternative catalysts (e.g., Pd/C vs. CuBr) for coupling steps. Evidence shows Cu(I) catalysts improve pyrazole-pyridine coupling efficiency .
- Reaction Kinetics: Employ Design of Experiments (DoE) to optimize temperature, time, and stoichiometry. For example, extended reaction times (48–72 hrs) may enhance cross-coupling yields .
Advanced: What strategies are recommended for studying this compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light Sensitivity: Store solutions in amber vials and test UV stability under ICH Q1B guidelines .
Advanced: How can protein-ligand interaction studies be conducted for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (k, k) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Crystallography: Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
